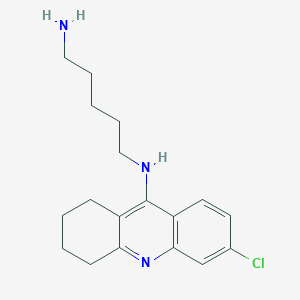
6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine is a chemical compound that belongs to the class of acridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroacridine with 5-aminopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in large quantities with consistent quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
化学反应分析
Types of Reactions
6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted acridine derivatives with various functional groups.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Investigated for its potential as a fluorescent dye for labeling biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
作用机制
The mechanism of action of 6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, leading to cell death. Additionally, the compound may interact with enzymes and proteins, affecting their activity and function.
相似化合物的比较
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar biological activities.
6-Chloro-9-(4-aminobutylamino)-1,2,3,4-tetrahydroacridine: A structurally similar compound with a shorter alkyl chain.
Uniqueness
6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine is unique due to its specific structure, which allows for distinct interactions with biological molecules. The presence of the 5-aminopentylamino group provides unique properties that differentiate it from other acridine derivatives, making it a valuable compound for various applications.
属性
CAS 编号 |
827601-89-8 |
|---|---|
分子式 |
C18H24ClN3 |
分子量 |
317.9 g/mol |
IUPAC 名称 |
N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C18H24ClN3/c19-13-8-9-15-17(12-13)22-16-7-3-2-6-14(16)18(15)21-11-5-1-4-10-20/h8-9,12H,1-7,10-11,20H2,(H,21,22) |
InChI 键 |
NQBUHPRIALYKMD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)
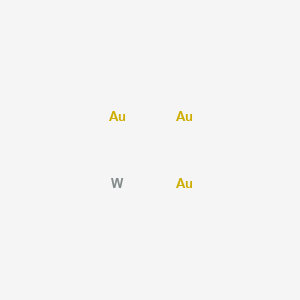
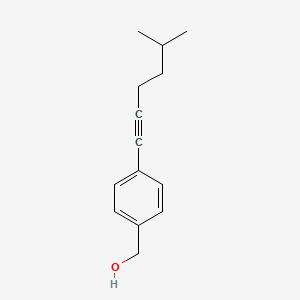
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
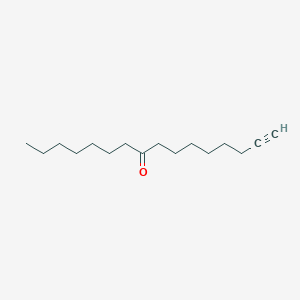
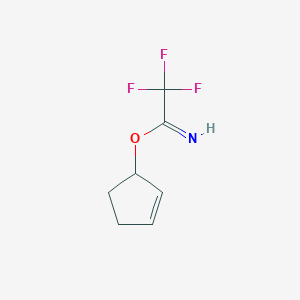
![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)

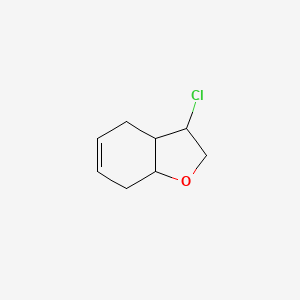
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one](/img/structure/B14213527.png)
![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)
